3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Description
3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. Key structural attributes include:
- Position 3: A 3-methoxyphenyl substituent, contributing electron-donating effects via the methoxy (-OCH₃) group.
- Position 7: A thiol (-SH) group, enabling hydrogen bonding and redox activity.
- Molecular Formula: C₁₁H₉N₅OS (MW 259.29 g/mol) .
This compound is of interest in medicinal chemistry due to the triazolo[4,5-d]pyrimidine scaffold’s prevalence in bioactive molecules, such as adenosine receptor antagonists and kinase inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-17-8-4-2-3-7(5-8)16-10-9(14-15-16)11(18)13-6-12-10/h2-6H,1H3,(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHOQVOHDRAENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=S)N=CN3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-amino-1,2,4-triazole with an aldehyde, followed by cyclization and dehydration processes . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the triazolo[4,5-d]pyrimidine scaffold exhibit significant antimicrobial properties. A study highlighted that compounds within this class, including 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, were evaluated for their efficacy against various bacterial strains. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antibacterial agents .
USP28 Inhibition
Another notable application of this compound is its role as a potential inhibitor of USP28 (Ubiquitin-specific protease 28). USP28 is implicated in various cellular processes and diseases, including cancer. The synthesis and biological evaluation of new derivatives have shown that modifications to the triazolo[4,5-d]pyrimidine structure can enhance inhibitory activity against USP28. This positions this compound as a candidate for further development in cancer therapeutics .
Antiviral Properties
Emerging studies suggest that triazolo[4,5-d]pyrimidine derivatives may also exhibit antiviral properties. The mechanism of action appears to involve interference with viral replication processes. Specific derivatives have been tested against viral strains such as HIV and influenza, showing varying degrees of effectiveness .
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The study found that certain modifications significantly enhanced antimicrobial and antitumor activities compared to the parent compound. This research underscores the importance of structural modifications in optimizing pharmacological properties .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that specific substitutions on the triazolo[4,5-d]pyrimidine ring could lead to improved potency against target enzymes like USP28. The findings suggest that systematic exploration of these derivatives can facilitate the design of more effective therapeutic agents .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents at positions 3 and 7:
Key Observations :
- Substituent Effects: The 3-methoxyphenyl group in the target compound offers distinct electronic and steric properties compared to the 4-methoxyphenyl isomer. The para-methoxy group may enhance π-π stacking, while meta-substitution could alter dipole interactions . Thiol vs. Amine: Vipadenant replaces the thiol with an amine group, enabling different receptor interactions (e.g., adenosine A₂A antagonism) .
- Discontinuation Trends : The phenyl and fluorobenzyl analogs were discontinued, possibly due to synthetic challenges, stability issues, or suboptimal pharmacokinetics .
Biological Activity
3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS No. 1082437-20-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H9N5OS
- Molecular Weight : 259.29 g/mol
- Structural Characteristics : The compound features a triazolo-pyrimidine core with a methoxyphenyl substituent and a thiol group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. The presence of the triazole moiety may enhance binding affinity through π-π stacking interactions and hydrogen bonding with key residues in the active site of the kinase .
- Antitumor Activity : In vitro assays have shown that related triazolo-pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines (e.g., A549, HepG2). The mechanism involves inducing apoptosis through caspase activation pathways .
- Antimicrobial Activity : Some studies suggest that thiol-containing compounds can exhibit antimicrobial properties by interfering with bacterial metabolism or cell wall synthesis .
Antitumor Studies
A study evaluating the anticancer properties of triazolo-pyrimidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The compound's ability to inhibit cell growth was comparable to established chemotherapeutic agents like crizotinib. The study utilized HGF-induced proliferation assays and assessed cytotoxicity via Caspase 3/7 activity measurements .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | c-Met inhibition and apoptosis induction |
| HepG2 | 12 | c-Met inhibition and apoptosis induction |
| MCF7 | 18 | c-Met inhibition and apoptosis induction |
Antimicrobial Studies
Another research effort focused on the antimicrobial activity of similar thiol-containing compounds. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the thiol group plays a crucial role in antimicrobial action by disrupting cellular processes .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Properties :
Q & A
Q. What are the established synthetic routes for 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with cyclization of a pyrimidine precursor followed by functionalization. Key steps include:
- Core formation : Cyclization of 3-methoxyphenylhydrazine with thiourea derivatives under reflux in ethanol or DMF .
- Thiol introduction : Nucleophilic substitution using sulfur-containing reagents (e.g., NaSH) at controlled pH (7–9) and temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to achieve >95% purity . Optimization focuses on solvent polarity, catalyst selection (e.g., triethylamine for deprotonation), and reaction time monitoring via TLC/HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and thiol proton integration (δ 2.5–3.5 ppm for -SH) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 316.0821) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect byproducts .
- IR spectroscopy : Identifies thiol (-SH stretch ~2550 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound in pharmacological studies?
- Target screening : Use kinase/enzyme inhibition assays (e.g., fluorescence polarization) or receptor binding studies (radioligand displacement) .
- SPR (Surface Plasmon Resonance) : Quantifies binding affinity () to targets like adenosine receptors or cytochrome P450 isoforms .
- Cellular assays : Measure IC in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, correlating activity with structural analogs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Structural analogs : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) on solubility and target selectivity (Table 1) .
- Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
Table 1 : Substituent Impact on Bioactivity
| Substituent (Position) | LogP | IC (μM, MCF-7) | Target Selectivity |
|---|---|---|---|
| 3-Methoxyphenyl (R1) | 2.8 | 12.3 ± 1.2 | Kinase A |
| 4-Fluorophenyl (R1) | 3.1 | 8.7 ± 0.9 | Cytochrome P450 |
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
- Electron-withdrawing groups : Fluorine or chlorine at R1 enhances metabolic stability but may reduce solubility .
- Thiol modifications : Replacing -SH with methylthio (-SMe) improves membrane permeability (logP increase ~0.5 units) .
- Heterocyclic fusion : Adding isoxazole (as in ) boosts anti-inflammatory activity by modulating COX-2 inhibition .
Methodological Considerations
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with ATP-binding pockets (e.g., CDK2, PDB: 1HCL) .
- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and identifies critical residues (e.g., Lys33 in kinase A) .
- QSAR models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with IC .
Q. How can researchers address solubility and stability challenges in in vitro assays?
- Solubility : Use DMSO stock solutions (<1% v/v) with co-solvents (PEG-400) or β-cyclodextrin inclusion complexes .
- Stability : Monitor degradation via LC-MS in PBS (pH 7.4) and adjust storage conditions (lyophilization, -80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
